4,8,12-Triphenyl-8,12-dihydro-4H-4,8,12-triaza-3a2-boradibenzo[cd,mn]pyrene
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Overview
Description
4,8,12-Triphenyl-8,12-dihydro-4H-4,8,12-triaza-3a2-boradibenzo[cd,mn]pyrene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triaza-boradibenzo core with triphenyl substituents, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Triphenyl-8,12-dihydro-4H-4,8,12-triaza-3a2-boradibenzo[cd,mn]pyrene typically involves multi-step organic reactions. The process begins with the preparation of the triaza-boradibenzo core, followed by the introduction of phenyl groups through various substitution reactions. Common reagents used in these reactions include organoboranes, amines, and phenyl halides. The reaction conditions often require the use of catalysts, such as palladium or nickel complexes, and are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,8,12-Triphenyl-8,12-dihydro-4H-4,8,12-triaza-3a2-boradibenzo[cd,mn]pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Phenyl halides, organometallic reagents, and catalysts like palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4,8,12-Triphenyl-8,12-dihydro-4H-4,8,12-triaza-3a2-boradibenzo[cd,mn]pyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4,8,12-Triphenyl-8,12-dihydro-4H-4,8,12-triaza-3a2-boradibenzo[cd,mn]pyrene involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4,8,8,12,12-Hexamethyl-8,12-dihydro-4H-benzo[9,1]quinolizino[3,4,5,6,7-defg]acridine
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazole-5-ylidene
Uniqueness
Compared to similar compounds, 4,8,12-Triphenyl-8,12-dihydro-4H-4,8,12-triaza-3a2-boradibenzo[cd,mn]pyrene stands out due to its unique triaza-boradibenzo core and triphenyl substituents. This structure imparts distinctive electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C36H24BN3 |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
8,14,22-triphenyl-8,14,22-triaza-1-borahexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-2,4,6,9(21),10,12,15,17,19-nonaene |
InChI |
InChI=1S/C36H24BN3/c1-4-13-25(14-5-1)38-28-19-10-21-30-34(28)37-35-29(38)20-11-22-31(35)40(27-17-8-3-9-18-27)33-24-12-23-32(36(33)37)39(30)26-15-6-2-7-16-26/h1-24H |
InChI Key |
REVHVDKBLOGYDW-UHFFFAOYSA-N |
Canonical SMILES |
B12C3=C4C=CC=C3N(C5=C1C(=CC=C5)N(C6=CC=CC(=C26)N4C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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